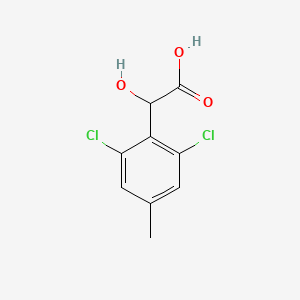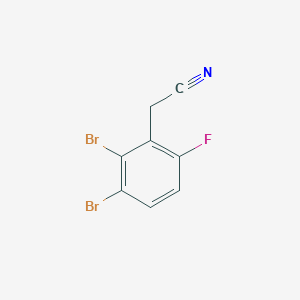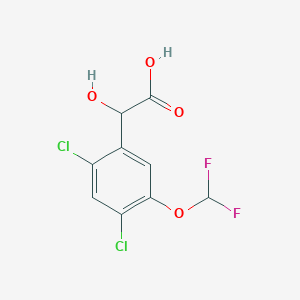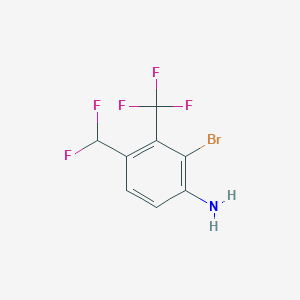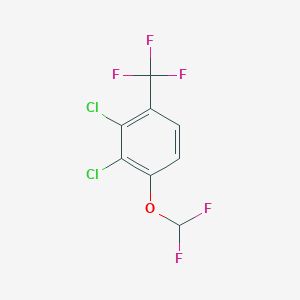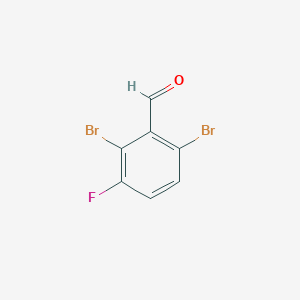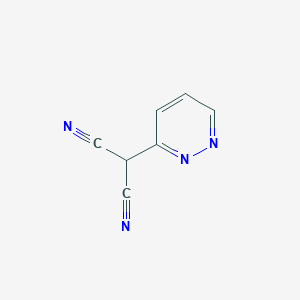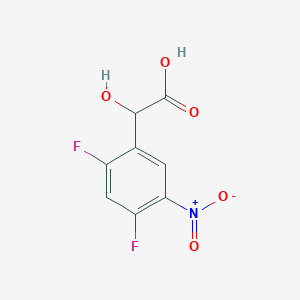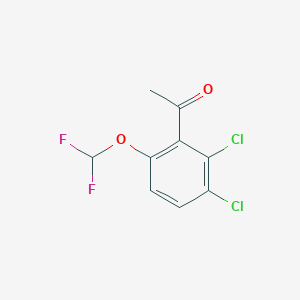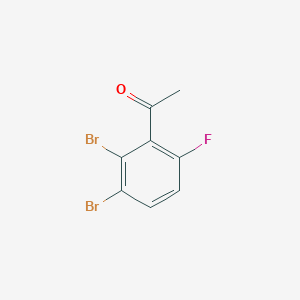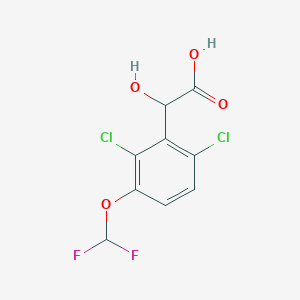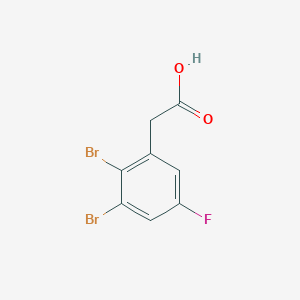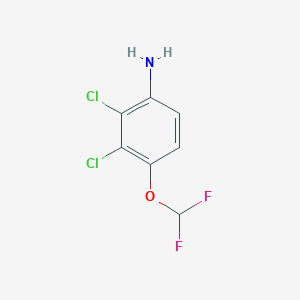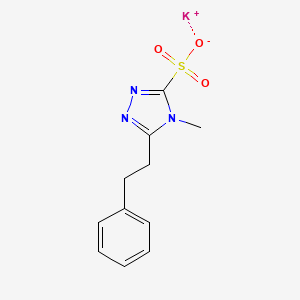
potassium 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate
描述
Potassium 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a sulfonate group, a phenylethyl group, and a methyl group attached to the triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a substitution reaction using phenylethyl halides in the presence of a base.
Sulfonation: The sulfonate group is introduced by reacting the triazole derivative with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide.
Formation of the Potassium Salt: The final step involves neutralizing the sulfonic acid derivative with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the sulfonate group, potentially leading to the formation of amines or sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or sulfides.
Substitution: Formation of various substituted triazole derivatives.
科学研究应用
Chemistry: It serves as a versatile intermediate in the synthesis of other triazole derivatives and complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the development of specialty chemicals and materials, including corrosion inhibitors and surfactants.
作用机制
The mechanism of action of potassium 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, which are involved in drug metabolism and detoxification.
Membrane Disruption: Its amphiphilic nature allows it to integrate into and disrupt microbial cell membranes, leading to cell lysis.
Signal Transduction: It may interfere with signal transduction pathways involved in cell growth and proliferation, making it a potential anticancer agent.
相似化合物的比较
Similar Compounds
Potassium 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-carboxylate: Similar structure but with a carboxylate group instead of a sulfonate group.
Potassium 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-phosphate: Contains a phosphate group instead of a sulfonate group.
Potassium 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfate: Contains a sulfate group instead of a sulfonate group.
Uniqueness
Potassium 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonate group enhances its solubility in water and its ability to interact with biological membranes, making it a valuable compound for various applications.
属性
IUPAC Name |
potassium;4-methyl-5-(2-phenylethyl)-1,2,4-triazole-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S.K/c1-14-10(12-13-11(14)18(15,16)17)8-7-9-5-3-2-4-6-9;/h2-6H,7-8H2,1H3,(H,15,16,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGULWQHROCPCT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1S(=O)(=O)[O-])CCC2=CC=CC=C2.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12KN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


